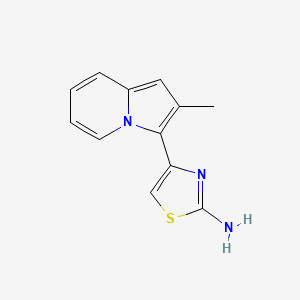
4-(2-Methylindolizin-3-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylindolizin-3-yl)thiazol-2-amine is a heterocyclic compound that features both an indolizine and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylindolizin-3-yl)thiazol-2-amine typically involves the condensation of 2-methylindolizine with a thiazole derivative. One common method involves the reaction of 2-methylindolizine with α-chloroketones in the presence of a base, followed by cyclization with thiourea . The reaction conditions often require heating in methanol or another suitable solvent.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylindolizin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines or alcohols .
Applications De Recherche Scientifique
4-(2-Methylindolizin-3-yl)thiazol-2-amine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylindolizin-3-yl)thiazol-2-amine is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In cancer cells, it may interfere with DNA replication or repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Indol-3-yl)thiazole-2-amine: Similar structure but lacks the methyl group on the indolizine ring.
Benzothiazole derivatives: These compounds also feature a thiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-(2-Methylindolizin-3-yl)thiazol-2-amine is unique due to the presence of both an indolizine and a thiazole ring, which may confer distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
4-(2-methylindolizin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-6-9-4-2-3-5-15(9)11(8)10-7-16-12(13)14-10/h2-7H,1H3,(H2,13,14) |
Clé InChI |
RCAAGMPDLCPNGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



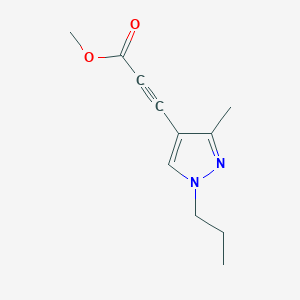
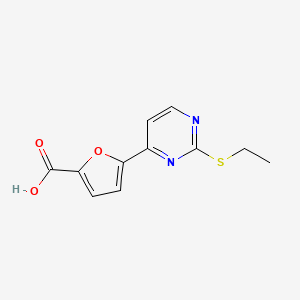
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11794177.png)
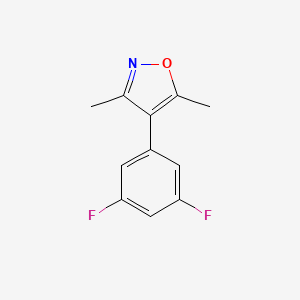
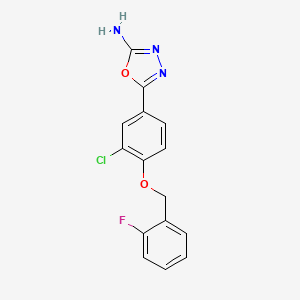
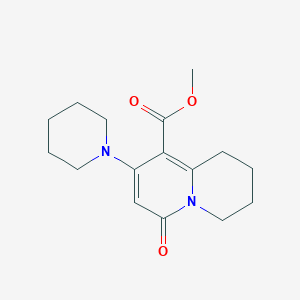
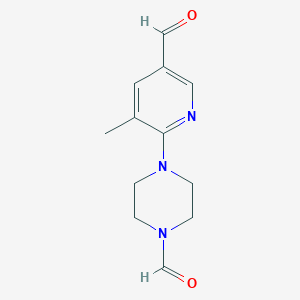
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
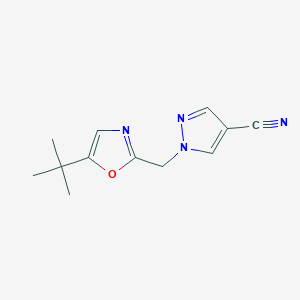
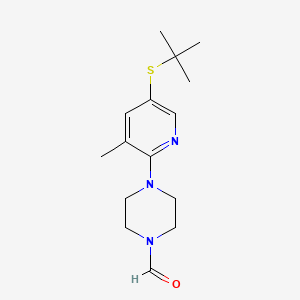
![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)
